molecular formula C12H7F3N2O2 B6219884 8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one CAS No. 2751621-68-6

8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one

Cat. No.: B6219884
CAS No.: 2751621-68-6
M. Wt: 268.2
InChI Key:
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Description

8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a trifluoromethyl group and an oxazino ring fused to the quinoline core. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one typically involves the condensation of 8-hydroxyquinoline with a trifluoromethyl-containing reagent under acidic conditions. One common method involves refluxing a mixture of 8-hydroxyquinoline, para-alkylbenzaldehyde, and urea in the presence of hydrochloric acid for 48 hours . This reaction yields the desired oxazinoquinoline derivative in high yields (65-90%).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3-one derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinoline-3-one derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit topoisomerase or protein kinases, which are involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and stability. This compound also exhibits a broader spectrum of biological activities compared to its analogs, making it a valuable candidate for further research and development.

Properties

CAS No.

2751621-68-6

Molecular Formula

C12H7F3N2O2

Molecular Weight

268.2

Purity

95

Origin of Product

United States

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